(2,3-ジヒドロ-ベンゾ[1,4]ジオキシン-6-イル)-酢酸
説明
1,4-Benzodioxan-6-ylacetic acid is a useful research compound. Its molecular formula is C10H10O4 and its molecular weight is 194.18 g/mol. The purity is usually 95%.
The exact mass of the compound 1,4-Benzodioxan-6-ylacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,4-Benzodioxan-6-ylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Benzodioxan-6-ylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌剤
この化合物は、N-置換(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-YL)ベンゼンスルホンアミド誘導体の合成に使用されており、強力な抗菌剤であることが示されています。 . これらの誘導体は、2,3-ジヒドロ-1,4-ベンゾジオキシン-6-アミンとベンゼンスルホニルクロリドを反応させることによって合成されました。 .
酵素阻害剤
上記で述べたものと同じ誘導体は、リポキシゲナーゼ酵素に対して中程度の阻害活性も示しています。 . この酵素は、脂肪酸の代謝とその代謝産物である生物活性脂質メディエーターへの変換において重要な役割を果たしています。
プロテアーゼ阻害剤
この化合物から合成できるスルホンアミドは、プロテアーゼの阻害剤として知られています。 . プロテアーゼはタンパク質やペプチドを分解する酵素であり、それらの阻害は様々な治療用途を持つ可能性があります。
炭酸脱水酵素阻害剤
スルホンアミドは、炭酸脱水酵素 の阻害剤でもあります。この酵素は、体内でのpHと体液バランスの維持に重要な役割を果たしています。 この酵素を阻害することは、緑内障、てんかん、骨粗鬆症などの治療に役立つ可能性があります。 .
抗がん特性
一部のスルホンアミド誘導体は、抗がん特性 . これらは、細胞周期をG1期で阻害し、ヒストン脱アセチル化酵素(HDAC)阻害剤として作用することで、腫瘍細胞の増殖を停止させることで、この効果を実現しています。 .
有機合成
スルホンアミドは、有機合成反応に使用してデンドリマーを生成することもできます。 . デンドリマーは、ナノメートルスケールのサイズを持つ、高度に分岐した星形の巨大分子です。
触媒の配位子
スルホンアミドは、不斉反応の触媒の配位子<a aria-label="1: 触媒の配位子" data-citationid="852c9a70-b1e8-c07e-1d63-4bdb8b04d1cf-41" h="ID=SERP,5015.1" href="https://
作用機序
Target of Action
Some related compounds have been shown to inhibit enzymes such as cholinesterases and lipoxygenase .
Mode of Action
It’s worth noting that related compounds have been found to exhibit inhibitory activity against certain enzymes . This suggests that (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetic acid might interact with its targets by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate.
Pharmacokinetics
The compound dalosirvat, which has a similar structure, is under investigation in clinical trials
Result of Action
Related compounds have been shown to exhibit antibacterial properties and moderate enzyme inhibition , suggesting that (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetic acid may have similar effects.
生物活性
1,4-Benzodioxan-6-ylacetic acid is a derivative of the benzodioxane scaffold, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is particularly notable for its potential therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective effects. The structural versatility of the benzodioxane moiety allows for extensive modifications that enhance its pharmacological properties.
Chemical Structure
The chemical structure of 1,4-benzodioxan-6-ylacetic acid can be represented as follows:
This structure features a benzodioxane core with an acetic acid substituent at the 6-position, which is crucial for its biological activity.
Anti-inflammatory Activity
Research indicates that 1,4-benzodioxane derivatives exhibit significant anti-inflammatory properties. For instance, a study by Vazquez et al. demonstrated that a 2,3-dihydro-1,4-benzodioxin analog with an acetic acid substituent showed pronounced anti-inflammatory effects. The structure-activity relationship (SAR) analysis revealed that the optimal position for the acetic acid group was at position-6 of the benzodioxane ring .
Anticancer Properties
Several studies have highlighted the anticancer potential of 1,4-benzodioxane derivatives. Notably, compounds such as CCT251236 have been identified as inhibitors of the HSF1 pathway and have shown growth inhibitory activities in human ovarian carcinoma models. The benzodioxane moiety was critical to these growth inhibitory activities . Additionally, another derivative was reported to inhibit the p38α MAPK pathway, which plays a vital role in various cancer-related processes .
Neuroprotective Effects
The benzodioxane scaffold has also been investigated for its neuroprotective properties. Some derivatives have been shown to act as agonists or antagonists at serotonin receptors (5-HT1A), suggesting potential applications in treating neurological disorders .
Antimicrobial and Antioxidant Activities
1,4-benzodioxane derivatives have demonstrated antimicrobial and antioxidant activities as well. These properties are attributed to their ability to scavenge free radicals and inhibit microbial growth, making them candidates for further development in therapeutic applications against infections and oxidative stress-related diseases .
Synthesis and Characterization
The synthesis of 1,4-benzodioxan-6-ylacetic acid typically involves multi-step reactions starting from readily available precursors such as gallic acid. The synthesis pathway includes esterification and subsequent transformations to introduce the acetic acid group at the desired position on the benzodioxane scaffold .
Case Studies
特性
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-10(12)6-7-1-2-8-9(5-7)14-4-3-13-8/h1-2,5H,3-4,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRNERFWPQRVJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169343 | |
Record name | 1,4-Benzodioxan-6-ylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00169343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17253-11-1 | |
Record name | 2,3-Dihydro-1,4-benzodioxin-6-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17253-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Benzodioxan-6-ylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017253111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzodioxan-6-ylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00169343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-benzodioxan-6-ylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.518 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。